

4-Bromo-2-hydroxy-3-nitropyridine molecular structure

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 4-Bromo-2-hydroxy-3-nitropyridine

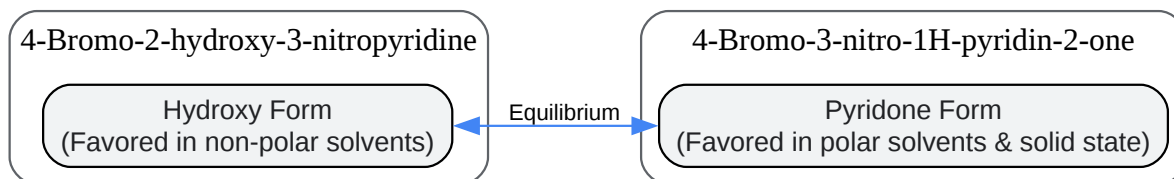
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Molecular Structure: The Central Role of Tautomerism

A critical feature of **4-bromo-2-hydroxy-3-nitropyridine** is its existence as a pair of tautomers: the hydroxy form (**4-bromo-2-hydroxy-3-nitropyridine**) and the pyridone form (4-bromo-3-nitro-1H-pyridin-2-one). This equilibrium is a well-documented phenomenon in 2-hydroxypyridine systems.^{[1][2][3]} The position of this equilibrium is highly sensitive to the molecule's environment. In polar solvents like water and alcohols, the more polar 2-pyridone tautomer is favored, as it is better stabilized by intermolecular hydrogen bonding.^{[2][3][4]} Conversely, non-polar solvents tend to favor the 2-hydroxypyridine form.^[3]

In the solid state, the pyridone form is overwhelmingly the predominant, if not exclusive, tautomer observed for substituted 2-hydroxypyridines.^{[3][5]} This preference is driven by the formation of stable hydrogen-bonded dimers or helical structures.^[3] Although a specific crystal structure for **4-bromo-2-hydroxy-3-nitropyridine** is not publicly available, it is expertly predicted to exist as the 4-bromo-3-nitro-1H-pyridin-2-one tautomer in its crystalline form.



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Caption: Tautomeric equilibrium of **4-bromo-2-hydroxy-3-nitropyridine**.

Predicted Molecular Geometry

In the absence of experimental crystallographic data, the geometric parameters of the favored pyridone tautomer can be estimated based on analogous substituted pyridine structures. The pyridine ring is expected to be planar, with the nitro group likely twisted slightly out of the plane of the ring.

Parameter	Predicted Value	Rationale
C=O Bond Length	~1.24 Å	Typical for a cyclic amide (pyridone) structure.
C-N (ring) Bond Lengths	~1.37 - 1.40 Å	Reflecting the aromatic character of the pyridone ring.
C-Br Bond Length	~1.88 Å	Standard for a bromine atom attached to an sp ² -hybridized carbon on an aromatic ring.
C-NO ₂ Bond Length	~1.45 Å	Consistent with a nitro group attached to an aromatic system.
N-H Bond Length	~1.01 Å	Typical for an N-H bond in a secondary amide.
O=C-N Bond Angle	~120°	Consistent with sp ² hybridization of the atoms involved in the amide group.
C-C(Br)-C Bond Angle	~118°	The geometry around the bromine-substituted carbon is influenced by the steric bulk and electronic effects of the adjacent substituents.

Spectroscopic Characterization (Predicted)

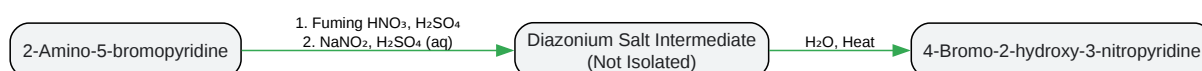
The confirmation of the molecular structure of **4-bromo-2-hydroxy-3-nitropyridine** relies on a combination of spectroscopic techniques. The following data are predicted based on the dominant 4-bromo-3-nitro-1H-pyridin-2-one tautomer.

Technique	Predicted Observations
^1H NMR	- H-6: A doublet around δ 8.0-8.3 ppm. This proton is deshielded by the adjacent electronegative nitrogen and the carbonyl group.- H-5: A doublet around δ 6.8-7.1 ppm, coupled to H-6.- N-H: A broad singlet between δ 11.0-13.0 ppm, characteristic of an amide proton involved in hydrogen bonding.
^{13}C NMR	- C-2 (C=O): \sim 160-165 ppm (carbonyl carbon).- C-4 (C-Br): \sim 105-110 ppm (shielded by the bromo group).- C-6: \sim 145-150 ppm.- C-3 (C-NO ₂): \sim 130-135 ppm.- C-5: \sim 115-120 ppm.
IR (cm ⁻¹)	- \sim 3100-2900: N-H stretching (broad due to hydrogen bonding).- \sim 1650-1680: Strong C=O stretching (carbonyl of the pyridone).- \sim 1520-1550 & \sim 1340-1360: Asymmetric and symmetric N-O stretching of the nitro group.
Mass Spec.	- Molecular Ion (M ⁺): A prominent peak at m/z corresponding to C ₅ H ₃ BrN ₂ O ₃ . The spectrum will show two peaks of nearly equal intensity for the molecular ion, corresponding to the two isotopes of bromine (⁷⁹ Br and ⁸¹ Br).

Synthesis and Reactivity

Proposed Synthetic Pathway

A plausible and efficient synthesis of **4-bromo-2-hydroxy-3-nitropyridine** can be adapted from established procedures for related compounds.[6] A common route involves the nitration of a commercially available precursor, 2-amino-5-bromopyridine, followed by hydrolysis.



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Caption: Proposed synthetic workflow for **4-bromo-2-hydroxy-3-nitropyridine**.

Experimental Protocol (Illustrative):

- Nitration: To a solution of 2-amino-5-bromopyridine in concentrated sulfuric acid, fuming nitric acid is added dropwise at a controlled temperature (e.g., 60°C). The mixture is stirred for several hours to ensure complete nitration.
 - Causality: The strong acidic medium is necessary to generate the highly electrophilic nitronium ion (NO_2^+) required for the electrophilic aromatic substitution on the pyridine ring.
- Diazotization: The reaction mixture is cooled and an aqueous solution of sodium nitrite (NaNO_2) is added slowly to form the diazonium salt intermediate.
 - Causality: The amino group is converted into a diazonium group, which is an excellent leaving group.
- Hydrolysis: The solution containing the diazonium salt is gently heated. The diazonium group is displaced by water, hydrolyzing to the hydroxyl group.
 - Causality: This step is a nucleophilic substitution where water acts as the nucleophile.
- Isolation and Purification: The reaction mixture is poured into ice water, causing the product to precipitate. The solid is collected by filtration, washed with water to remove residual acid, and dried. Further purification can be achieved by recrystallization from a suitable solvent.
 - Self-Validation: The purity of the final product should be confirmed by melting point determination and the spectroscopic methods outlined in the previous section.

Chemical Reactivity

The reactivity of **4-bromo-2-hydroxy-3-nitropyridine** is governed by its functional groups:

- Nucleophilic Aromatic Substitution ($\text{S}_\text{N}\text{Ar}$): The bromine atom at the 4-position is activated towards nucleophilic substitution by the electron-withdrawing effects of the adjacent nitro

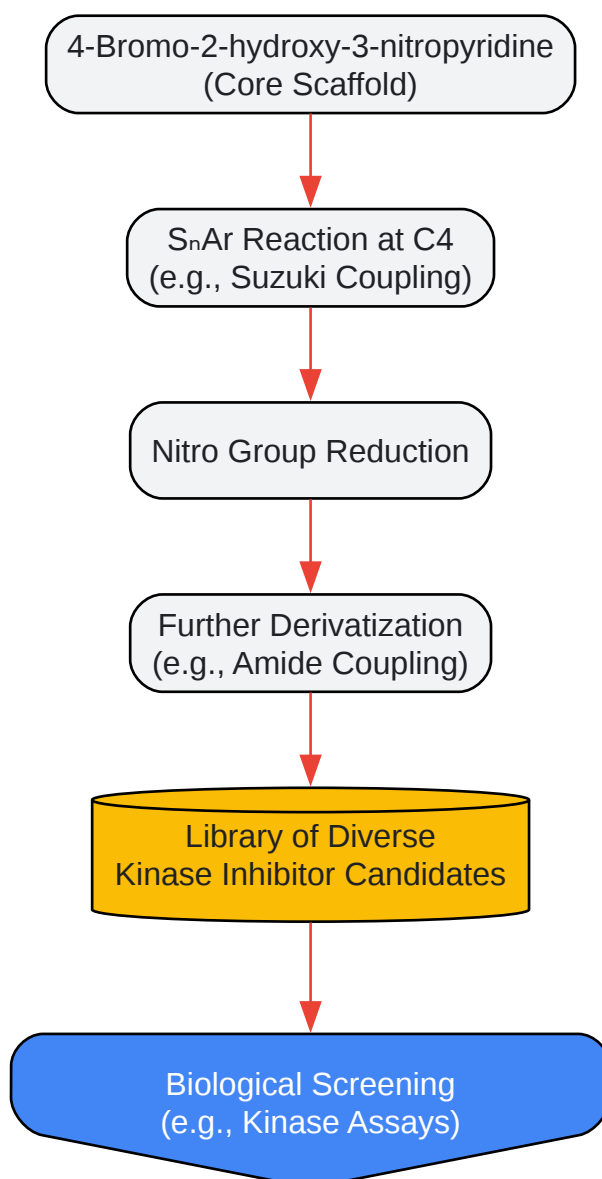
group and the ring nitrogen.[7] This allows for the introduction of various nucleophiles (e.g., amines, alkoxides, thiols) at this position, making it a valuable handle for further molecular elaboration.

- **Reactions at the Pyridone Core:** The N-H group can be deprotonated by a suitable base and subsequently alkylated or acylated. The carbonyl group can potentially undergo reactions typical of amides, although its reactivity is modulated by the aromatic system.
- **Reduction of the Nitro Group:** The nitro group can be reduced to an amino group using standard reducing agents like SnCl₂ or catalytic hydrogenation.[7] This transformation opens up another avenue for derivatization, such as the formation of fused heterocyclic systems.

Applications in Drug Discovery and Materials Science

Substituted pyridines are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs. The unique arrangement of functional groups in **4-bromo-2-hydroxy-3-nitropyridine** makes it an attractive starting material for generating libraries of compounds for biological screening.

- **Kinase Inhibitors:** Many kinase inhibitors feature a heterocyclic core that forms key hydrogen bonds within the ATP-binding site of the enzyme. The pyridone moiety of the title compound can act as both a hydrogen bond donor (N-H) and acceptor (C=O), mimicking the hinge-binding motifs of known inhibitors. The bromo and nitro groups provide vectors for diversification to explore structure-activity relationships. For instance, related 2-amino-4-bromo-3-nitropyridine derivatives are precursors to potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9).[7]
- **Agrochemicals:** Bromo- and nitro-substituted heterocyclic compounds are frequently used in the development of herbicides and pesticides.[8] The title compound can serve as a precursor for novel agrochemicals.
- **Functional Materials:** The polar and hydrogen-bonding nature of the pyridone structure, combined with the potential for derivatization, makes this molecule a candidate for the synthesis of novel organic materials with applications in electronics or as ligands for metal complexes.



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Caption: Role as a scaffold in a drug discovery workflow.

Conclusion

4-Bromo-2-hydroxy-3-nitropyridine is a molecule of significant synthetic potential, characterized by a rich structural chemistry dominated by its pyridone tautomer. While direct experimental data on its structure is limited, a robust understanding can be built from the well-established principles of pyridine chemistry and analysis of analogous compounds. Its strategically placed functional groups offer multiple handles for chemical modification,

positioning it as a valuable and versatile building block for the synthesis of complex molecules in drug discovery, agrochemicals, and materials science. This guide provides a foundational framework for researchers to harness the synthetic utility of this promising compound.

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